An In-depth Technical Guide to 1-(Pyridin-2-yl)ethanone oxime: Properties and Applications
An In-depth Technical Guide to 1-(Pyridin-2-yl)ethanone oxime: Properties and Applications
Introduction
1-(Pyridin-2-yl)ethanone oxime, a derivative of 2-acetylpyridine, is a versatile organic compound characterized by a pyridine ring linked to an ethanone oxime group.[1] This unique structure places it at the intersection of pyridine and oxime chemistries, conferring upon it a rich set of properties that are of significant interest to researchers in coordination chemistry, analytical sciences, and drug development. Its ability to act as a bidentate ligand, coordinating with metal ions through both the pyridine and oxime nitrogen atoms to form stable five-membered chelate rings, is a cornerstone of its utility.[1] This guide provides a comprehensive overview of the fundamental basic properties of 1-(Pyridin-2-yl)ethanone oxime, including its synthesis, characterization, physicochemical properties, and key applications.
Synthesis and Characterization
The synthesis of 1-(Pyridin-2-yl)ethanone oxime is typically achieved through a condensation reaction between 2-acetylpyridine and hydroxylamine. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the equilibrium towards the formation of the oxime.
Detailed Experimental Protocol: Synthesis of 1-(Pyridin-2-yl)ethanone oxime
This protocol is adapted from established methods for the synthesis of pyridyl oximes.
Materials:
-
2-Acetylpyridine
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃) or Pyridine
-
Ethanol
-
Water
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-acetylpyridine (1 equivalent) in ethanol.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.5 - 1.7 equivalents).
-
Basification: A pre-made solution of sodium carbonate (0.7 equivalents) in water is added dropwise to the reaction mixture.[2] Alternatively, pyridine can be used as both the base and a solvent.
-
Reaction: The mixture is heated to a gentle reflux (around 60-80°C) and stirred for 1-3 hours.[3] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is taken up in water and transferred to a separatory funnel. The aqueous layer is extracted three times with ethyl acetate.[4]
-
Washing: The combined organic extracts are washed successively with 1 M HCl and brine.[4] This step is crucial for removing any unreacted pyridine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
-
Purification: The crude 1-(Pyridin-2-yl)ethanone oxime can be purified by recrystallization from a suitable solvent such as ethanol or an ethyl acetate/hexane mixture to afford the product as a crystalline solid.[3][5]
Causality Behind Experimental Choices:
-
The use of a base (sodium carbonate or pyridine) is essential to deprotonate the hydroxylamine hydrochloride, generating the free hydroxylamine nucleophile required for the reaction with the ketone.
-
Ethanol is a common solvent as it effectively dissolves both the starting materials and the product at elevated temperatures, facilitating the reaction and subsequent crystallization upon cooling.
-
The acidic wash with 1 M HCl during the work-up is a critical purification step to remove the basic pyridine, which might have been used as a catalyst or solvent.
-
Recrystallization is a standard and effective technique for purifying solid organic compounds, relying on the difference in solubility of the compound and impurities in a given solvent at different temperatures.
Spectroscopic Characterization
The structure of 1-(Pyridin-2-yl)ethanone oxime can be unequivocally confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include a singlet for the methyl protons, a complex multiplet pattern for the aromatic protons of the pyridine ring, and a broad singlet for the hydroxyl proton of the oxime group, which is often found downfield due to its acidic nature and potential for hydrogen bonding.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the methyl carbon, the carbons of the pyridine ring, and the C=N carbon of the oxime group.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the oxime group. A sharp band around 1600-1650 cm⁻¹ can be attributed to the C=N stretching vibration. Characteristic C=C and C=N stretching vibrations of the pyridine ring will also be present in the fingerprint region.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1-(Pyridin-2-yl)ethanone oxime is essential for its application in various fields.
| Property | Value/Description | Source |
| Molecular Formula | C₇H₈N₂O | [1] |
| Molar Mass | 136.15 g/mol | [1] |
| Appearance | Typically a crystalline solid | |
| pKa | pKa₁ ≈ 3.6 (pyridinium ion), pKa₂ ≈ 10.2 (oxime OH) (estimated from pyridine-2-aldoxime) | [6][7] |
| Solubility | Soluble in organic solvents like ethanol and ethyl acetate. | [8] |
| Isomerism | Exists as E and Z stereoisomers about the C=N double bond. | [1] |
Note on pKa: The basicity of the pyridine nitrogen (pKa of the conjugate acid) and the acidity of the oxime's hydroxyl group are critical parameters. The pyridine nitrogen can be protonated under acidic conditions, while the oxime proton can be abstracted under basic conditions, influencing its coordination behavior and solubility. The provided pKa values are for the closely related pyridine-2-aldoxime and serve as a reliable estimate.
Coordination Chemistry: A Bidentate Ligand
The most prominent chemical feature of 1-(Pyridin-2-yl)ethanone oxime is its ability to act as a bidentate chelating ligand. It coordinates to a central metal ion through the nitrogen atom of the pyridine ring and the nitrogen atom of the oxime group, forming a stable five-membered ring.[1] This chelation significantly enhances the stability of the resulting metal complexes.
Formation of Metal Complexes
1-(Pyridin-2-yl)ethanone oxime forms complexes with a wide range of transition metal ions, including but not limited to Cu(II), Ni(II), Co(II), and Fe(III). The formation of these complexes is often pH-dependent, as the deprotonation of the oxime hydroxyl group can lead to the formation of a negatively charged oximato ligand, which forms even more stable complexes.
A notable example is the complex formed with copper(II), aqua[1-(pyridin-2-yl)ethanone oximato][1-(pyridin-2-yl)ethanone oxime]copper(II) perchlorate monohydrate. In this complex, the Cu(II) ion is five-coordinated by the nitrogen atoms from two ligands (one neutral and one deprotonated) and a water molecule, adopting a distorted square-pyramidal geometry.[9] The two organic ligands are linked by a strong intramolecular O-H···O hydrogen bond.[9]
Caption: Chelation of a metal ion (M+) by 1-(Pyridin-2-yl)ethanone oxime.
Stability of Metal Complexes
Analytical Applications
The strong chelating ability of 1-(Pyridin-2-yl)ethanone oxime and the often-intense color of its metal complexes make it a valuable reagent in analytical chemistry, particularly for the spectrophotometric determination of metal ions.
Spectrophotometric Determination of Metal Ions
The formation of a colored complex between 1-(Pyridin-2-yl)ethanone oxime and a metal ion can be used to determine the concentration of that metal ion in a sample. The intensity of the color, measured as absorbance at a specific wavelength (λmax), is directly proportional to the concentration of the metal ion, following the Beer-Lambert Law.
Caption: General workflow for the spectrophotometric determination of a metal ion.
This protocol is a representative example based on similar methods using pyridyl-based ligands.
Materials:
-
Standard stock solution of Cu(II)
-
Solution of 1-(Pyridin-2-yl)ethanone oxime in ethanol
-
Buffer solution (e.g., acetate buffer for pH 6.0)
-
UV-Vis Spectrophotometer
Procedure:
-
Preparation of Calibration Standards: Prepare a series of standard solutions of Cu(II) with known concentrations by diluting the stock solution.
-
Complex Formation: To each standard solution (and the unknown sample) in a volumetric flask, add an excess of the 1-(Pyridin-2-yl)ethanone oxime solution and the buffer solution to maintain the optimal pH. Dilute to the mark with distilled water.
-
Wavelength Scan: For one of the standards, scan the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax) for the Cu(II)-ligand complex. A typical λmax for such complexes is in the visible region.[2]
-
Absorbance Measurement: Measure the absorbance of all the standard solutions and the unknown sample at the predetermined λmax.
-
Calibration Curve: Plot a graph of absorbance versus the concentration of the Cu(II) standards. This should yield a linear relationship.
-
Concentration Determination: Determine the concentration of Cu(II) in the unknown sample by interpolating its absorbance on the calibration curve.
Key Considerations for Analytical Method Development:
-
pH Optimization: The pH of the solution is critical as it affects both the complex formation and the absorbance spectrum. The optimal pH needs to be determined experimentally.
-
Ligand Concentration: A sufficient excess of the ligand should be used to ensure that all the metal ions in the sample are complexed.
-
Interference Studies: The effect of other ions that may be present in the sample matrix on the absorbance of the complex should be investigated to ensure the selectivity of the method.
Safety and Handling
-
General Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards of 2-Acetylpyridine (Starting Material): The starting material, 2-acetylpyridine, is a combustible liquid and may be harmful if swallowed or in contact with skin. It can cause skin irritation.[10]
-
Hazards of Pyridine (Potential Reagent/Byproduct): Pyridine is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled. It can cause severe skin burns and eye damage.[6]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
It is imperative to consult the MSDS for 2-acetylpyridine and any other reagents used in the synthesis and handling of 1-(Pyridin-2-yl)ethanone oxime.
Conclusion
1-(Pyridin-2-yl)ethanone oxime is a compound with significant potential in both fundamental research and practical applications. Its straightforward synthesis, well-defined chelating properties, and utility in analytical methods make it a valuable tool for chemists. The ability to form stable and often colored complexes with a variety of metal ions underpins its importance in coordination and analytical chemistry. Further research into its biological activities and the properties of its metal complexes is likely to uncover new and exciting applications for this versatile molecule.
References
Sources
- 1. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. scispace.com [scispace.com]
- 4. 683. Stability of N-heterocyclic oxime derivatives. Part II. Decomposition of N-methylacetylpyridinium O-acetylketoxime iodides in aqueous solution - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. 3 Acetylpyridine Oxime - 90-99% Pure Powder | Industrial Usage, Soluble in Organic Solvents, CAS No: 5973-83-1, Low Toxicity at 4800.00 INR in Pimpri, Maharashtra | Dr. Silviu Pharmachem Pvt. Ltd. [tradeindia.com]
- 8. indiamart.com [indiamart.com]
- 9. vigon.com [vigon.com]
- 10. fishersci.com [fishersci.com]
